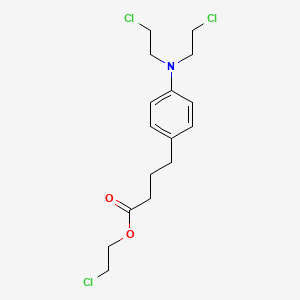

Chlorambucil chloroethyl ester

Description

Properties

IUPAC Name |

2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPWPMRXQCYAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196946 | |

| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94236-91-6 | |

| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94236-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorambucil chloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBUCIL CHLOROETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3JYQ5ELG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Chlorambucil and its Chloroethyl Ester Prodrug

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chlorambucil, a nitrogen mustard derivative, has been a cornerstone in the treatment of various hematological malignancies for decades.[1][2] Its efficacy lies in its ability to induce catastrophic DNA damage in rapidly proliferating cancer cells. This guide provides a comprehensive technical overview of the core mechanism of action of chlorambucil, with a special focus on its chloroethyl ester form as a prodrug strategy. We will delve into the chemical intricacies of its activation, its interaction with DNA, and the subsequent cellular signaling cascades that ultimately lead to apoptosis. Furthermore, this document furnishes detailed experimental protocols for studying its effects and visualizes the key pathways involved, offering a robust resource for researchers in oncology and drug development.

Introduction: The Enduring Legacy of a Bifunctional Alkylating Agent

Chlorambucil is a bifunctional alkylating agent, a class of chemotherapeutics that traces its origins to the chemical warfare agent mustard gas.[1][3] Its clinical utility stems from the presence of two reactive chloroethyl groups, which allow it to form covalent bonds with biological macromolecules, most notably DNA.[1] Primarily used in the treatment of chronic lymphocytic leukemia (CLL), Hodgkin's lymphoma, and non-Hodgkin's lymphoma, chlorambucil's mechanism of action, while broadly understood, involves a nuanced interplay of chemical reactions and cellular responses.[1] To enhance its therapeutic index, various prodrug strategies have been explored, including the synthesis of chlorambucil esters. This guide will specifically address the chlorambucil chloroethyl ester, postulating its role as a prodrug that is hydrolyzed in vivo to release the active chlorambucil molecule.[4][5]

The Prodrug Concept: this compound

The esterification of a carboxylic acid-containing drug like chlorambucil is a common strategy to create a more lipophilic prodrug. This increased lipophilicity can enhance oral bioavailability and facilitate passive diffusion across cell membranes.[4] While specific pharmacokinetic data for this compound is limited, studies on other chlorambucil esters, such as the tertiary butyl ester, have demonstrated rapid disappearance of the ester form from plasma with the concurrent appearance of the parent chlorambucil.[4] This strongly suggests that this compound acts as a prodrug, undergoing hydrolysis by ubiquitous esterases in the plasma and within cells to release the active chlorambucil.[5][6]

Table 1: Physicochemical Properties and Rationale for Esterification

| Property | Chlorambucil | This compound (Predicted) | Rationale for Esterification |

| Chemical Formula | C₁₄H₁₉Cl₂NO₂ | C₁₆H₂₃Cl₂NO₂ | Increased molecular weight and lipophilicity. |

| Lipophilicity (LogP) | Moderately Lipophilic | More Lipophilic | Enhanced passive diffusion across cell membranes. |

| Aqueous Solubility | Low | Very Low | Improved formulation for certain delivery systems. |

| Activation | Spontaneous/Metabolic | Requires hydrolysis to chlorambucil | Potential for controlled release and targeted delivery. |

The Core Mechanism: A Step-by-Step Alkylation Cascade

Once chlorambucil is released from its ester prodrug, its cytotoxic effects are initiated through a well-defined series of chemical reactions that culminate in the alkylation of DNA.

Formation of the Aziridinium Ion: The Reactive Intermediate

The key to chlorambucil's alkylating ability lies in the intramolecular cyclization of one of its chloroethyl groups. The nitrogen atom of the mustard group acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a highly strained and electrophilic three-membered ring, the aziridinium ion, with the release of a chloride ion.[3] This reaction is the rate-determining step in the alkylation process.[7]

DNA Alkylation: Targeting the Heart of the Cancer Cell

The highly reactive aziridinium ion is then subject to nucleophilic attack by various sites on DNA. The most predominant target is the N7 position of guanine bases, due to its high nucleophilicity.[1] To a lesser extent, alkylation can also occur at the N1 and N3 positions of adenine and the N3 position of cytosine. This initial reaction results in a monofunctional adduct, where one arm of the chlorambucil molecule is covalently bound to a DNA base.

The Lethal Blow: Inter- and Intrastrand Cross-linking

The bifunctional nature of chlorambucil is what makes it a potent cytotoxic agent. Following the formation of the initial monofunctional adduct, the second chloroethyl group can undergo the same cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a nearby nucleophilic site on the DNA. This can lead to two types of DNA cross-links:

-

Intrastrand Cross-links: The second alkylation occurs on a guanine or other nucleophilic base within the same DNA strand.

-

Interstrand Cross-links (ICLs): The second alkylation occurs on a guanine base on the opposite DNA strand. ICLs are considered the most cytotoxic lesion induced by bifunctional alkylating agents as they physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription.[8]

This covalent linking of the DNA strands poses a formidable challenge to the cell's machinery, effectively halting the cell cycle and triggering downstream signaling pathways.

Cellular Consequences: From Damage Recognition to Apoptosis

The formation of DNA adducts and cross-links by chlorambucil triggers a complex cellular response, ultimately leading to programmed cell death, or apoptosis, in cancer cells.

DNA Damage Response and Cell Cycle Arrest

The presence of bulky DNA adducts and, in particular, interstrand cross-links, is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of checkpoint kinases such as ATR and ATM, which in turn phosphorylate and activate a cascade of downstream effectors. A key player in this response is the tumor suppressor protein p53.[9] Activated p53 transcriptionally upregulates the expression of several genes, including the cyclin-dependent kinase inhibitor p21, which leads to a G1/S or G2/M cell cycle arrest.[9] This arrest provides the cell with an opportunity to repair the DNA damage.

The Apoptotic Execution: p53-Dependent and Independent Pathways

If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. Chlorambucil can induce apoptosis through both p53-dependent and p53-independent mechanisms.

-

p53-Dependent Apoptosis: In cells with functional p53, the sustained activation of p53 leads to the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[10] These proteins translocate to the mitochondria, where they promote the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[11] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13][14]

-

p53-Independent Apoptosis: In cancer cells with mutated or non-functional p53, chlorambucil can still induce apoptosis, albeit often with reduced efficiency. One p53-independent pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade in response to the stress of DNA damage.[15][16][17][18] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL, and activate pro-apoptotic members like Bim.[15][16] This shifts the balance towards mitochondrial outer membrane permeabilization and the activation of the caspase cascade.

The Role of DNA Repair and Drug Resistance

The efficacy of chlorambucil can be limited by the cell's ability to repair the DNA damage it induces. The non-homologous end joining (NHEJ) pathway, which involves the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), plays a role in repairing the double-strand breaks that can arise from the processing of interstrand cross-links. Overexpression or increased activity of DNA-PKcs has been associated with resistance to chlorambucil.[19]

Sources

- 1. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The alkylating properties of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of chlorambucil-tertiary butyl ester, a lipophilic chlorambucil derivative that achieves and maintains high concentrations in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The JNK, ERK and p53 pathways play distinct roles in apoptosis mediated by the antitumor agents vinblastine, doxorubicin, and etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genesandcancer.com [genesandcancer.com]

- 17. Cooperation between JNK1 and JNK2 in activation of p53 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural modifications of mitochondria-targeted chlorambucil alter cell death mechanism but preserve MDR evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chlorambucil Esters and Derivatives

Foreword: The Rationale for Derivatizing a Classic Alkylating Agent

Chlorambucil, a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of specific leukemias and lymphomas for decades.[1][2] Its mechanism of action relies on the alkylation and cross-linking of DNA, which disrupts DNA replication and triggers apoptosis in rapidly dividing cancer cells.[1][3][4] However, its clinical utility can be hampered by a lack of specificity, leading to systemic toxicity and the development of drug resistance.

This guide delves into the synthetic strategies for converting chlorambucil into its ester and derivative forms. The primary motivation for this chemical modification is the creation of advanced prodrugs. By masking the free carboxylic acid, we can modulate the compound's physicochemical properties, such as lipophilicity and cellular uptake. Esterification allows for the conjugation of chlorambucil to various molecular entities—including steroids, nucleosides, and other pharmacophores—to create hybrid molecules with potentially enhanced tumor-targeting capabilities, improved therapeutic indices, and novel mechanisms of action.[5][6][7][8] This document provides researchers, scientists, and drug development professionals with the core chemical principles, field-proven protocols, and analytical validation techniques essential for the successful synthesis and characterization of these promising anticancer agents.

The Chemical Core: Principles of Ester Bond Formation with Chlorambucil

The synthesis of chlorambucil esters fundamentally involves the formation of an ester linkage between the carboxylic acid moiety of chlorambucil and a hydroxyl group from a target alcohol. Due to the sensitive nature of the bis(2-chloroethyl)amino group, which is prone to degradation under harsh conditions, mild and efficient coupling methods are paramount.

The Preeminence of Carbodiimide-Mediated Coupling: The Steglich Esterification

The Steglich esterification is the workhorse reaction for this transformation, prized for its mild conditions and broad substrate scope.[9] This method utilizes a carbodiimide, most commonly N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid of chlorambucil.

The Causality Behind the Reagents:

-

DCC (N,N'-Dicyclohexylcarbodiimide): This is the primary activating agent. It reacts with the carboxylic acid of chlorambucil to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an "activated" form of chlorambucil, primed for nucleophilic attack.[9][10]

-

DMAP (4-Dimethylaminopyridine): While the O-acylisourea intermediate can react directly with an alcohol, the reaction is often slow and can be plagued by a side reaction where the intermediate rearranges into a stable N-acylurea byproduct. DMAP serves as a superior acylation catalyst. As a stronger nucleophile than the target alcohol, it rapidly attacks the O-acylisourea to form a reactive acylpyridinium salt. This new intermediate is highly susceptible to nucleophilic attack by the alcohol and is not prone to rearrangement, thus significantly accelerating the desired esterification and improving yields.[9][11]

-

Anhydrous Aprotic Solvent (e.g., Dichloromethane, DMF): The reaction must be conducted under anhydrous (water-free) conditions. Any moisture will hydrolyze the DCC and the reactive intermediates, quenching the reaction and reducing the yield. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are chosen for their ability to dissolve the reactants without interfering with the reaction mechanism.

Mechanism of Action: Steglich Esterification

The mechanism involves a two-step activation and coupling process, catalyzed by DMAP. This elegant sequence ensures high efficiency under mild conditions.

Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.

Synthetic Workflow: From Concept to Characterized Compound

A successful synthesis campaign relies on a structured and logical workflow. Each stage is critical for ensuring the purity and identity of the final product, embodying a self-validating system.

Caption: A validated workflow for the synthesis of chlorambucil esters.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The quantities are representative and should be scaled as needed. All glassware must be oven- or flame-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: General Synthesis of a Chlorambucil Ester via DCC/DMAP Coupling

This protocol describes the esterification of chlorambucil with a generic alcohol.

Materials and Reagents:

-

Chlorambucil (1.0 eq)

-

Target Alcohol (1.1 - 1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask under an inert atmosphere, dissolve chlorambucil (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes.

-

Initiation of Coupling: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 10-15 minutes. Causality Insight: Slow addition at 0°C helps to control the exothermic reaction and minimize side product formation.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the chlorambucil starting material. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

-

Byproduct Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the flask again to 0°C to maximize precipitation and filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ (to remove any unreacted chlorambucil), and finally with brine. Trustworthiness Check: Each wash removes specific impurities, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure chlorambucil ester.

-

Final Characterization: Confirm the structure and purity of the isolated product using the methods described in Section 5.

Protocol 2: Synthesis of a Chlorambucil-Steroid Derivative

The conjugation of chlorambucil to a steroid, such as estradiol, can enhance its delivery to hormone-receptor-positive cancer cells.[12] A common strategy involves first creating a linker on the steroid and then coupling it with chlorambucil.

Caption: Two-step synthesis of a chlorambucil-estradiol conjugate.[12]

This method, outlined in patent literature, involves activating the steroid first, followed by nucleophilic substitution with the carboxylate of chlorambucil.[12] The reaction conditions are typically mild, with temperatures ranging from ambient to 80°C in polar aprotic solvents like DMF or DMSO.[12]

Quantitative Data Summary

The efficiency of synthesis varies with the substrate. The following table summarizes typical experimental parameters for the synthesis of different classes of chlorambucil esters.

| Alcohol Substrate | Coupling Method | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Simple Alkyl Alcohol | DCC / DMAP | DCM | 0 to RT | 12-18 | 75-90 | [9][11] |

| Steroid (e.g., Estradiol) | Two-step (via halo-ester) | DMF | RT to 80 | 24-48 | 60-80 | [12] |

| Nucleoside (e.g., 2'-deoxyadenosine) | DCC / DMAP | Pyridine/DMF | RT | 24-72 | 50-70 | [6] |

| Phenolic (e.g., Honokiol) | DCC / DMAP | DCM | 0 to RT | 16 | ~75 | [5] |

A Self-Validating System: Characterization and Analysis

Confirmation of a successful synthesis is not complete until the product's structure and purity are rigorously validated. A combination of spectroscopic and chromatographic techniques provides an undeniable signature for the newly formed molecule.

| Technique | Purpose | Key Observational Evidence for Successful Esterification |

| ¹H NMR | Structural Elucidation & Purity | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of new signals corresponding to the alcohol moiety, particularly the protons on the carbon adjacent to the new ester oxygen (α-protons), which are typically shifted downfield. |

| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the ester carbonyl carbon appears around 170-175 ppm. New signals corresponding to the carbon skeleton of the alcohol moiety are observed. |

| FTIR | Functional Group Identification | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the ester functional group (typically 1730-1750 cm⁻¹).[13] |

| Mass Spec (MS) | Molecular Weight Confirmation | The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum must match the calculated molecular weight of the target chlorambucil ester. |

| HPLC | Purity Assessment | A single, sharp peak in the chromatogram indicates a high degree of purity. Can be used to determine purity quantitatively (e.g., >95%). |

Conclusion and Future Outlook

The synthesis of chlorambucil esters and derivatives represents a powerful strategy in medicinal chemistry to enhance the therapeutic potential of a well-established cytotoxic agent. The methodologies described herein, particularly the robust and versatile Steglich esterification, provide a reliable foundation for researchers to create novel prodrugs and molecular conjugates. By carefully selecting the alcohol moiety, scientists can design derivatives targeted to specific biological pathways or tissues, potentially leading to more effective and less toxic cancer therapies. The future of this field lies in the rational design of ever more sophisticated conjugates, including those that are cleaved by tumor-specific enzymes or that combine chlorambucil with agents that can overcome mechanisms of drug resistance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2708, Chlorambucil. PubChem.[Link]

- Tsung-Min, H., & Chen, C. (1981).U.S. Patent No. 4,261,910. Process for the preparation of Chlorambucil derivatives.

-

Sibuyi, N. R., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6939.[Link]

- Pinghu Ucon Pharmaceutical R&D Co Ltd. (2015).CN Patent 104447376A. Synthesis process of antineoplastic drug chlorambucil.

-

Kryczka, T., et al. (2007). Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study. Anti-cancer drugs, 18(4), 445–454.[Link]

-

Gpatindia. (2019). CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure.[Link]

-

Wikipedia. (2024). Chlorambucil.[Link]

-

Taylor & Francis Online. (n.d.). Chlorambucil – Knowledge and References.[Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorambucil?[Link]

-

Wong, J. P., et al. (2009). Synthesis and Biophysical Characterization of Chlorambucil Anticancer Ether Lipid Prodrugs. Journal of Medicinal Chemistry, 52(12), 3698–3707.[Link]

-

MDPI. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents.[Link]

-

Catsoulacos, P., & Catsoulacos, D. (2007). Structure-anti-leukemic activity relationship study of B- and D-ring modified and non-modified steroidal esters of chlorambucil. Journal of medicinal chemistry, 50(14), 3430–3436.[Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification.[Link]

-

RSC Publishing. (2021). Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy. New Journal of Chemistry, 45(1), 223-236.[Link]

-

PubMed. (2009). Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs.[Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl n-(2,5-Cyclohexadien-1-yl)-n-(1-methoxycarbonylethyl)aminoacetate.[Link]

-

ResearchGate. (n.d.). Spectra characterizations of ring chlorinated esters.[Link]

-

Taylor & Francis Online. (1962). The Synthesis of Thiol Esters with Dicyclohexylcarbodiimide.[Link]

-

ACS Publications. (2014). Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand. Journal of the American Chemical Society, 136(16), 5874–5877.[Link]

-

PubMed. (2018). Chlorambucil-conjugated platinum(IV) prodrugs to treat triple-negative breast cancer in vitro and in vivo.[Link]

-

Pharmaffiliates. (n.d.). Chlorambucil ethyl ester.[Link]

-

Synlett. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synlett, 34(18), 2007-2011.[Link]

-

SlideShare. (n.d.). 8. DCC.[Link]

-

MDPI. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Catalysts, 9(12), 1030.[Link]

Sources

- 1. Chlorambucil - Wikipedia [en.wikipedia.org]

- 2. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 3. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 5. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-anti-leukemic activity relationship study of B- and D-ring modified and non-modified steroidal esters of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4261910A - Process for the preparation of Chlorambucil derivatives - Google Patents [patents.google.com]

- 13. Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Chlorambucil Esters

Introduction: Repurposing a Veteran Alkylating Agent through Esterification

Chlorambucil, a nitrogen mustard derivative, has been a stalwart in the chemotherapeutic arsenal for decades, primarily for treating chronic lymphocytic leukemia and various lymphomas.[1] Its mechanism of action relies on the alkylation of DNA, which disrupts DNA replication and triggers apoptosis in rapidly dividing cancer cells.[2] However, the clinical utility of chlorambucil is hampered by several well-documented limitations, including poor aqueous solubility, a short biological half-life, and non-specific cytotoxicity, leading to systemic side effects.[2]

To address these shortcomings, researchers have turned to a classic medicinal chemistry strategy: the synthesis of ester prodrugs. By masking the carboxylic acid group of chlorambucil through esterification, it is possible to modulate its physicochemical properties. This guide provides a comprehensive technical overview of the core physicochemical properties of chlorambucil esters, offering insights into their design, synthesis, and characterization for researchers in drug development.

The Rationale for Esterification: A Prodrug Approach

The fundamental goal of converting chlorambucil into an ester is to create a prodrug—an inactive or less active precursor that, once administered, is metabolized in the body to release the active parent drug.[3] This approach offers several strategic advantages:

-

Enhanced Lipophilicity: Esterification dramatically increases the lipophilicity of chlorambucil, which is crucial for improving its ability to cross biological membranes, including the blood-brain barrier, for the potential treatment of brain tumors.[4]

-

Improved Stability: The ester linkage can protect the active drug from premature degradation in the gastrointestinal tract or bloodstream, potentially prolonging its circulation time.[3]

-

Targeted Delivery: By choosing an appropriate alcohol moiety for esterification (e.g., a steroidal or nucleoside analog), it is possible to create targeted prodrugs that are preferentially taken up by specific tissues or cancer cells.[5][6]

-

Modified Release Kinetics: The rate of hydrolysis of the ester bond can be tuned by altering the steric and electronic properties of the alcohol group, allowing for controlled release of chlorambucil.[4]

The following diagram illustrates the general concept of a chlorambucil ester prodrug.

Caption: General scheme of chlorambucil ester prodrug activation.

Core Physicochemical Properties of Chlorambucil and its Esters

A thorough understanding of the physicochemical properties of both the parent drug and its ester derivatives is paramount for rational drug design and development.

Solubility

Chlorambucil itself is practically insoluble in water, which complicates its formulation and can lead to variable oral absorption.[7][8] Its sodium salt is water-soluble, but this form is more prone to hydrolysis.[7]

Esterification of the carboxylic acid group generally leads to a further decrease in aqueous solubility due to the masking of the polar carboxyl group and the addition of a lipophilic moiety. However, the choice of the esterifying alcohol can be used to modulate solubility. For example, esterification with highly polar molecules like nucleosides can potentially improve aqueous solubility.[5]

Table 1: Solubility of Chlorambucil

| Solvent | Solubility Description |

| Water | Practically insoluble[7] |

| Ethanol | Soluble[7] |

| Acetone | Freely soluble[9] |

| Chloroform | Soluble[7] |

| Ethyl Acetate | Soluble[7] |

Lipophilicity (logP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] Chlorambucil has a moderate logP value.[7]

A primary motivation for synthesizing chlorambucil esters is to increase their lipophilicity, thereby enhancing their ability to cross lipid membranes. Research has shown a clear trend of increasing logP values with increasing chain length of aliphatic esters and with the addition of aromatic moieties.[4]

Table 2: Experimentally Determined logP Values for Chlorambucil and its Esters

| Compound | logP |

| Chlorambucil | 1.70 (at pH 7.4)[7] |

| Chlorambucil-methyl ester | 4.05[4] |

| Chlorambucil-propyl ester | 5.08[4] |

| Chlorambucil-hexyl ester | >8.0[4] |

| Chlorambucil-octyl ester | >8.0[4] |

| Chlorambucil-phenylmethyl ester | 5.86[4] |

| Chlorambucil-phenylethyl ester | 6.38[4] |

This significant increase in lipophilicity for the esters is the key physicochemical driver for their potential use in targeting the central nervous system.[4]

Stability and Hydrolysis Kinetics

The stability of chlorambucil and its esters is a critical consideration for both storage and in vivo performance. Chlorambucil itself is susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][10] The hydrolysis proceeds through the formation of a reactive aziridinium ion, which is also central to its alkylating activity.[10]

The ester bond in chlorambucil prodrugs is designed to be stable enough to allow the drug to reach its target but labile enough to be cleaved by endogenous enzymes (e.g., esterases) or through chemical hydrolysis to release the active chlorambucil.[4][5] The rate of hydrolysis is highly dependent on the structure of the ester. Short-chain aliphatic and aromatic esters tend to be rapidly hydrolyzed in plasma, while longer-chain esters exhibit greater stability, likely due to increased protein binding which protects the ester linkage from enzymatic attack.[4]

Table 3: In Vitro Plasma Half-lives of Chlorambucil Esters

| Compound | Plasma Half-life (minutes) |

| Chlorambucil-methyl ester | < 1 |

| Chlorambucil-propyl ester | 1.5 |

| Chlorambucil-hexyl ester | 11.5 |

| Chlorambucil-octyl ester | 21.0 |

| Chlorambucil-phenylmethyl ester | 1.0 |

| Chlorambucil-phenylethyl ester | 2.5 |

| Prednimustine (Prednisolone ester) | 8.5 |

Data from in vitro studies using rat plasma.[4]

The following diagram illustrates the relationship between ester chain length and plasma stability.

Sources

- 1. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents [mdpi.com]

- 3. Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic Potential of Chlorambucil-Platinum(IV) Prodrugs against Cisplatin-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Structure-anti-leukemic activity relationship study of B- and D-ring modified and non-modified steroidal esters of chlorambucil's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Chlorambucil Chloroethyl Ester and Related Prodrugs

Abstract

Chlorambucil, a cornerstone of nitrogen mustard chemotherapy, has a well-established mechanism of action centered on DNA alkylation. However, its clinical utility is often hampered by a narrow therapeutic window and the emergence of resistance. A key strategy to mitigate these challenges involves the development of prodrugs, with a particular focus on ester derivatives. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of chlorambucil esters, with a specific emphasis on the conceptual framework of a chloroethyl ester. We will delve into the rationale behind this prodrug strategy, detailing the synthesis and biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the principles of chlorambucil ester prodrug design to develop more effective and targeted cancer therapies.

The Rationale for Chlorambucil Ester Prodrugs: A Tale of Two Moieties

Chlorambucil's cytotoxic efficacy is intrinsically linked to its bifunctional bis(2-chloroethyl)amino group, which engages in the covalent cross-linking of DNA, ultimately triggering cell cycle arrest and apoptosis.[1][2] The carboxylic acid moiety, while contributing to the drug's pharmacokinetic profile, also presents an ideal handle for chemical modification to create prodrugs.

The primary motivation for converting chlorambucil into an ester prodrug is to modulate its physicochemical properties, most notably its lipophilicity. By masking the polar carboxylic acid group with an ester, the resulting compound can exhibit enhanced membrane permeability, potentially leading to improved oral bioavailability and altered tissue distribution.[3] The ester linkage is designed to be labile, undergoing hydrolysis in vivo by ubiquitous esterase enzymes to release the active chlorambucil molecule at the target site.[4][5]

The central hypothesis of the chlorambucil ester prodrug strategy is that by carefully selecting the alcohol moiety of the ester, one can fine-tune the drug's properties to achieve a more favorable therapeutic index. This includes considerations of:

-

Rate of Hydrolysis: The steric and electronic properties of the alcohol group can influence the rate of enzymatic cleavage, thereby controlling the rate and location of active drug release.[6]

-

Targeting: The alcohol moiety can be a simple alkyl group or a more complex molecule designed to target specific tissues or cell types.

-

Toxicity Profile: By altering the distribution and activation profile of the drug, ester prodrugs may exhibit a different and potentially more favorable toxicity profile compared to the parent compound.[7]

Synthesis of Chlorambucil Esters: A Practical Approach

The synthesis of chlorambucil esters is generally achieved through standard esterification reactions. A common and effective method involves the activation of the carboxylic acid of chlorambucil followed by reaction with the desired alcohol.

General Synthesis Protocol: Chlorambucil Ethyl Ester

This protocol provides a representative method for the synthesis of a simple alkyl ester of chlorambucil.

Materials:

-

Chlorambucil

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous ethanol (EtOH)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of Chlorambucil:

-

Dissolve chlorambucil (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC). This step forms the highly reactive acyl chloride intermediate.

-

-

Esterification:

-

In a separate flask, dissolve anhydrous ethanol (1.5-2 equivalents) in anhydrous DCM with a catalytic amount of a non-nucleophilic base like triethylamine.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared chlorambucil acyl chloride solution to the ethanol solution dropwise.

-

Let the reaction stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure chlorambucil ethyl ester.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Evaluation: Unveiling the Structure-Activity Relationship

A thorough biological evaluation is critical to understanding the SAR of chlorambucil esters. This typically involves a battery of in vitro assays to assess cytotoxicity, mechanism of action, and cellular uptake.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231 breast cancer cells or HeLa cervical cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of the chlorambucil ester and the parent chlorambucil in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Core Mechanism: DNA Alkylation and Cross-linking

While cytotoxicity assays provide a measure of overall cell death, it is crucial to confirm that the chlorambucil esters are acting through the expected mechanism of DNA alkylation.

Conceptual Workflow: DNA Cross-linking Assay

A common method to assess DNA interstrand cross-links is the ethidium bromide fluorescence assay. This assay is based on the principle that cross-linked DNA renatures more rapidly after denaturation than non-cross-linked DNA.

Caption: Workflow for assessing DNA cross-linking.

Structure-Activity Relationship (SAR) of Chlorambucil Esters

The SAR of chlorambucil esters is a multifactorial equation where the nature of the ester moiety dictates the compound's overall biological profile.

The Role of the Ester Group in Cytotoxicity

Systematic studies on a homologous series of simple alkyl esters of chlorambucil are not extensively reported in the literature. However, by piecing together data from various studies on chlorambucil conjugates, we can infer key SAR principles.

| Compound | Ester Moiety | Cell Line(s) | IC₅₀ (µM) | Key Observations | Reference |

| Chlorambucil | - | Multiple | 53.47–97.56 | Parent drug, baseline activity. | [3] |

| Ester 12 | Basic Moiety | HT-29, MG-63, SK-MEL-3 | ~1-10 | Significantly more cytotoxic than chlorambucil. | [9] |

| 2'-deoxyadenosine-chlorambucil | 2'-deoxyadenosine | Myeloid and Lymphoid lines | More cytotoxic than chlorambucil | Prodrug shows enhanced uptake and cytotoxicity. | [4] |

| Chlorambucil-fatty acid conjugates | Arachidonic acid, Docosahexaenoic acid | Lymphoma cell lines | More toxic than chlorambucil | Increased selectivity against neoplastic cells. | [7] |

| Chlorambucil-oleic acid conjugate | Oleic acid | Lymphoma cell lines | Less toxic than chlorambucil | Demonstrates the importance of the fatty acid structure. | [7] |

Key Causality Insights:

-

Increased Lipophilicity and Cellular Uptake: Esterification generally increases the lipophilicity of chlorambucil, which can lead to enhanced passive diffusion across the cell membrane. This is a likely contributor to the increased cytotoxicity observed for many ester derivatives.[4]

-

Targeted Delivery: Conjugating chlorambucil to molecules that are actively transported into cells, such as nucleosides or fatty acids, can significantly enhance its potency and selectivity.[4][7] The ester linkage serves as a cleavable tether in these targeted delivery systems.

-

Rate of Hydrolysis: The rate at which the ester is hydrolyzed to release active chlorambucil is a critical determinant of its efficacy. A very stable ester may not release the drug efficiently, while a very labile ester may be cleaved prematurely in the bloodstream, leading to systemic toxicity. The ideal ester prodrug will be stable in circulation but readily hydrolyzed by intracellular esterases.[10][11]

-

Intrinsic Activity of the Alcohol Moiety: In some cases, the alcohol portion of the ester may have its own biological activity that can synergize with that of chlorambucil.

The Chlorambucil-Induced Apoptotic Signaling Pathway

Upon release from its ester prodrug and subsequent DNA alkylation, chlorambucil triggers the intrinsic apoptotic pathway.

Caption: Chlorambucil-induced apoptotic pathway.

The DNA damage caused by chlorambucil leads to the accumulation and activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to programmed cell death.

Future Perspectives and Conclusion

The development of chlorambucil ester prodrugs remains a promising strategy to enhance the therapeutic potential of this veteran anticancer agent. The structure-activity relationships, while not yet fully elucidated for simple alkyl esters, clearly indicate that modification at the carboxylic acid position can profoundly impact cytotoxicity and selectivity. Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive study of a homologous series of simple alkyl and substituted alkyl esters of chlorambucil is needed to provide a more detailed understanding of the relationship between ester structure, lipophilicity, rate of hydrolysis, and cytotoxicity.

-

Enzyme-Specific Prodrugs: Designing esters that are selectively cleaved by enzymes that are overexpressed in tumor tissues could lead to more targeted drug release and reduced off-target toxicity.

-

Combination Therapies: Investigating the synergistic effects of chlorambucil ester prodrugs with other anticancer agents, including targeted therapies and immunotherapies, could unlock new treatment paradigms.[8]

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorambucil? Retrieved from [Link]

- Yalcin, S., et al. (2025). Investigation of cytotoxic, molecular and in silico effects of chlorambucil and tamoxifen on 2D/3D MDA-MB-231 and HeLa cancer cell models. Molecular Biology Reports. DOI: 10.1007/s11033-025-11286-5.

-

PubChem. (n.d.). Chlorambucil. National Center for Biotechnology Information. Retrieved from [Link]

- Chatterji, D. C., Yeager, R. L., & Gallelli, J. F. (1982). Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 71(1), 50–54. DOI: 10.1002/jps.2600710113.

- Aderibigbe, B. A., & Peter, S. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6889. DOI: 10.3390/molecules28196889.

- Giraud, F., et al. (1998). Cytotoxicity of chlorambucil and chlorambucil-fatty acid conjugates against human lymphomas and normal human peripheral blood lymphocytes. Anti-cancer drug design, 13(6), 577–589.

-

Gpatindia. (2019, December 13). CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

- Uesugi, M., et al. (2017). Evaluation of the DNA Alkylation Properties of a Chlorambucil-Conjugated Cyclic Pyrrole-Imidazole Polyamide. Chemical & Pharmaceutical Bulletin, 65(8), 773-777. DOI: 10.1248/cpb.c17-00277.

- Castelli, L. A., et al. (1989). Kinetics and mechanism of chlorambucil hydrolysis. Journal of pharmaceutical sciences, 78(3), 214-217. DOI: 10.1002/jps.2600780309.

-

ResearchGate. (n.d.). Cytotoxicity of chlorambucil (2), its ester 12, and its amide 13.... Retrieved from [Link]

- Catsoulacos, P., et al. (1996). Structure-anti-leukemic activity relationship study of B- and D-ring modified and non-modified steroidal esters of chlorambucil. Anticancer research, 16(6B), 3523–3528.

- Kryczka, T., et al. (2007). Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study. Anticancer drugs, 18(3), 301–310. DOI: 10.1097/CAD.0b013e328011512d.

- Hu, Y., et al. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 16(8), 404. DOI: 10.3390/toxins16080404.

- Tondera, C., et al. (2015). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 11(46), 8990-8998. DOI: 10.1039/C5SM02058A.

Sources

- 1. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. mdpi.com [mdpi.com]

- 4. Two novel nucleoside ester derivatives of chlorambucil as potential antileukemic prodrugs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of chlorambucil and chlorambucil-fatty acid conjugates against human lymphomas and normal human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of cytotoxic, molecular and in silico effects of chlorambucil and tamoxifen on 2D/3D MDA-MB-231 and HeLa cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorambucil Ester Prodrug Design: A Rationale-Driven Approach to Enhancing Therapeutic Selectivity

An In-Depth Technical Guide

This technical guide offers drug development professionals, researchers, and scientists a comprehensive framework for the design and rationale behind chlorambucil ester prodrugs. Eschewing a rigid template, this document is structured to logically flow from the foundational clinical challenge to advanced design strategies, grounding each step in scientific causality and experimental validation. The core of this guide rests on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring a robust and reliable resource for the laboratory.

The Chlorambucil Conundrum: Rationale for a Prodrug Strategy

Chlorambucil is a potent nitrogen mustard alkylating agent, historically employed in the treatment of chronic lymphocytic leukemia and other lymphomas.[1] Its cytotoxic effect is mediated by interfering with DNA replication and repair.[2] The drug's bifunctional alkylating groups form covalent cross-links within DNA strands, leading to cell cycle arrest and apoptosis.[2][3]

Despite its efficacy, chlorambucil's clinical application is constrained by significant limitations:

-

Low Specificity: As a conventional chemotherapeutic, it does not differentiate between cancerous and healthy, rapidly dividing cells, leading to a narrow therapeutic index and severe side effects like myelosuppression.[4][5]

-

Poor Physicochemical Properties: Chlorambucil suffers from poor aqueous solubility and a short biological half-life, complicating formulation and dosing.[4][6]

-

Development of Resistance: Cancer cells can develop resistance, often through enhanced DNA repair mechanisms or detoxification by enzymes like glutathione transferase.[7]

A prodrug strategy is a well-established method to overcome these challenges.[8][9] By masking the active drug with a promoiety, a prodrug can alter the parent molecule's properties, rendering it inactive until it reaches the target site. This approach aims to improve solubility, enhance stability, and, most critically, achieve targeted drug release, thereby widening the therapeutic window.[8][10]

The Ester Linker: A Strategic Choice for Targeted Activation

The selection of a cleavable linker is paramount in prodrug design. Ester bonds are a particularly advantageous choice for chlorambucil prodrugs due to their susceptibility to hydrolysis by esterase enzymes.[11] This strategy leverages a key physiological difference between tumor and normal tissues.

The Causality Behind Ester Selection:

-

Enzymatic Targeting: Many tumor microenvironments exhibit significantly higher esterase activity compared to normal tissues.[12][13][14] This enzymatic differential allows for the preferential cleavage of the ester bond and release of active chlorambucil at the tumor site, minimizing systemic exposure and off-target toxicity.[13]

-

Tunable Release Kinetics: The rate of hydrolysis can be precisely controlled by modifying the steric and electronic environment of the ester promoiety. Bulky or electron-withdrawing groups near the ester carbonyl can slow the rate of cleavage, allowing for a tailored drug release profile.

-

Improved Pharmacokinetics: Esterification of chlorambucil's carboxylic acid group increases its lipophilicity. This can enhance membrane permeability and cellular uptake, while the overall prodrug design can be modulated to improve solubility and stability in circulation.[15]

The overarching goal is to create an inert prodrug that circulates systemically with minimal impact, only to be "switched on" by the specific enzymatic machinery overexpressed in cancer cells.[16]

Synthesis of a Chlorambucil Ester Prodrug: A Validated Protocol

This section provides a detailed, self-validating protocol for the synthesis of a model chlorambucil ester prodrug, chlorambucil-tempol, via a dicyclohexylcarbodiimide (DCC) coupling reaction.[17]

Experimental Protocol: DCC-Mediated Esterification

Objective: To covalently link the carboxylic acid of chlorambucil with the hydroxyl group of tempol to form an ester prodrug.

Materials:

-

Chlorambucil (1 mmol)

-

Tempol (4-Hydroxy-TEMPO) (1 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.25 mmol, catalytic amount)

-

Anhydrous Methylene Chloride (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve tempol (1 mmol) and chlorambucil (1 mmol) in anhydrous methylene chloride (5 ml). Cool the solution to 0°C in an ice bath.

-

Coupling Agent Addition: To the stirred solution, add DCC (1 mmol) and the catalyst DMAP (0.25 mmol).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

-

Monitoring (Self-Validation): Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.

-

Work-up and Extraction:

-

Filter off the precipitated DCU solid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (1 x 1 ml), saturated NaHCO₃ (1 x 2 ml), and brine (1 x 2 ml). This removes unreacted starting materials and acidic/basic impurities.

-

-

Drying and Concentration: Dry the separated organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to isolate the pure ester prodrug.

-

Characterization (Final Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired molecule has been synthesized to a high degree of purity.

Visualization of the Synthetic Workflow

Caption: Workflow for DCC-mediated synthesis of a chlorambucil ester prodrug.

In Vitro Evaluation: Confirming Activation and Cytotoxicity

Following successful synthesis, a rigorous in vitro evaluation is essential to validate the prodrug's design. This involves assessing its stability, confirming enzyme-mediated activation, and quantifying its cytotoxic effect.

Experimental Protocol: Prodrug Bioactivity Assessment

Objective: To determine the stability, activation profile, and selective cytotoxicity of the synthesized chlorambucil ester prodrug.

Methodology:

-

Stability & Activation Studies:

-

Prepare solutions of the prodrug in both physiological buffer (PBS, pH 7.4) and human plasma (or a solution containing purified human carboxylesterase).

-

Incubate all solutions at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the remaining prodrug and the newly formed chlorambucil.

-

Validation: The prodrug should remain largely intact in PBS but show time-dependent degradation to chlorambucil in the presence of plasma/esterase, confirming enzyme-mediated cleavage.

-

-

Cytotoxicity (MTT Assay): [18]

-

Seed a relevant cancer cell line (e.g., a leukemia or lymphoma line) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to attach for 24 hours.[19]

-

Prepare serial dilutions of the parent drug (chlorambucil) and the prodrug.

-

Treat the cells with the compounds over a range of concentrations and incubate for 48-72 hours.[19]

-

Add MTT reagent (e.g., 28 µL of a 2 mg/mL solution) to each well and incubate for 1.5-4 hours at 37°C.[19][20]

-

Remove the MTT solution and add a solubilizing agent (e.g., 130 µL of DMSO) to dissolve the formazan crystals.[19][20]

-

Measure the absorbance on a microplate reader (e.g., at 492 nm or 570 nm).[19]

-

Validation: Calculate the IC₅₀ value (the drug concentration causing 50% inhibition of cell growth) for both compounds. A successful prodrug may show a higher IC₅₀ than the parent drug, as its activity is dependent on intracellular conversion. The key is demonstrating potent cytotoxicity that is linked to the presence of cellular esterases.

-

Visualization of Prodrug Bioactivation and Mechanism

Caption: Targeted activation pathway of a chlorambucil ester prodrug.

Future Horizons: Advanced Prodrug Architectures

The fundamental concept of esterase-activated prodrugs serves as a platform for more sophisticated designs aimed at achieving even greater therapeutic precision.

-

Enzyme-Specific Targeting: Designing ester promoieties that are substrates for specific enzymes highly unique to the tumor microenvironment, such as certain proteases or phosphatases, can further enhance selectivity.[21]

-

Antibody-Drug Conjugates (ADCs): An ester-containing linker can be used to attach chlorambucil to a monoclonal antibody that targets a tumor-specific antigen, combining the targeting precision of antibodies with the potent cytotoxicity of the alkylating agent.

-

Dual-Acting Prodrugs: It is possible to conjugate chlorambucil with another therapeutic agent (e.g., a platinum(IV) complex) to create a single molecule that can overcome resistance and attack cancer cells through multiple mechanisms.[15][22]

Conclusion

The strategic design of chlorambucil ester prodrugs offers a robust and validated pathway to mitigate the inherent limitations of this potent chemotherapeutic agent. By leveraging the enzymatic disparities of the tumor microenvironment, this approach enables targeted drug release, promising a wider therapeutic window and reduced systemic toxicity. The protocols and rationale presented in this guide provide a foundational framework for the synthesis, evaluation, and conceptualization of novel chlorambucil prodrugs, empowering researchers to develop safer and more effective cancer therapies.

References

-

Title: A Pt(IV) Prodrug Combining Chlorambucil and Cisplatin: A Dual-Acting Weapon for Targeting DNA in Cancer Cells Source: MDPI URL: [Link]

-

Title: Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

-

Title: Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents Source: MDPI URL: [Link]

-

Title: Redox-Responsive Heparin–Chlorambucil Conjugate Polymeric Prodrug for Improved Anti-Tumor Activity Source: PMC - NIH URL: [Link]

- Title: Synthesis process of antineoplastic drug chlorambucil Source: Google Patents URL

-

Title: Potent Chlorambucil-Platinum(IV) Prodrugs Source: PMC - PubMed Central URL: [Link]

-

Title: CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure Source: Gpatindia URL: [Link]

-

Title: Chlorambucil - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chemotherapeutic Potential of Chlorambucil-Platinum(IV) Prodrugs against Cisplatin-Resistant Colorectal Cancer Cells Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Biophysical Characterization of Chlorambucil Anticancer Ether Lipid Prodrugs Source: ACS Publications URL: [Link]

-

Title: Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations Source: NIH URL: [Link]

-

Title: Prodrugs for Improving Tumor Targetability and Efficiency Source: PMC - PubMed Central URL: [Link]

-

Title: Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent Source: PMC - NIH URL: [Link]

-

Title: Chlorambucil | C14H19Cl2NO2 Source: PubChem - NIH URL: [Link]

-

Title: Rationale of prodrug design and practical consideration of Source: Slideshare URL: [Link]

-

Title: Potent Chlorambucil-Platinum(IV) Prodrugs Source: MDPI URL: [Link]

-

Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

-

Title: Ester Bonds in Prodrugs Source: ACS Publications URL: [Link]

-

Title: CHLORAMBUCIL Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: What is the mechanism of Chlorambucil? Source: Patsnap Synapse URL: [Link]

-

Title: Enhancing Drug Design Through Prodrugs Source: ResearchGate URL: [Link]

-

Title: Enzyme/Prodrug Systems for Cancer Gene Therapy Source: PMC - NIH URL: [Link]

-

Title: Esterase enzymes in multiple myeloma: enablers of effective treatments, biomarkers of progression, or both? Source: Research Communities URL: [Link]

-

Title: Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes Source: PubMed URL: [Link]

-

Title: Chlorambucil: History and It-Based Hybrid Compounds with Anticancer Activity Source: Bentham Science URL: [Link]

-

Title: Prodrug Applications for Targeted Cancer Therapy Source: PMC - NIH URL: [Link]

-

Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: Full article: Synthesis of Chlorambucil-Tempol Adduct and its Delivery using Fluoroalkyl Double-Ended Poly (Ethylene Glycol) Micelles Source: Taylor & Francis URL: [Link]

-

Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

-

Title: Recent Trends in In Situ Enzyme-Activatable Prodrugs for Targeted Cancer Therapy Source: ResearchGate URL: [Link]

-

Title: Synthesis, In Vivo Antileukemic Evaluation and Comparative Study of Novel 5·-7-Keto Steroidal Esters of Chlorambucil and Source: Helleinic National Documentation Centre URL: [Link]

-

Title: Immune signatures in the tumor microenvironment Source: YouTube URL: [Link]

-

Title: Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents Source: MDPI URL: [Link]

-

Title: Chlorambucil in chronic lymphocytic leukemia: mechanism of action Source: PubMed URL: [Link]

-

Title: (PDF) ANTICANCER PRODRUGS - THREE DECADES OF DESIGN Source: ResearchGate URL: [Link]

-

Title: LEUKERAN Source: accessdata.fda.gov URL: [Link]

-

Title: Potent Chlorambucil-Platinum(IV) Prodrugs Source: PubMed URL: [Link]

Sources

- 1. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chlorambucil - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 4. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorambucil: History and It-Based Hybrid Compounds with Anticancer Activity_Chemicalbook [chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Potent Chlorambucil-Platinum(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs for Improving Tumor Targetability and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rationale of prodrug design and practical consideration of | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemotherapeutic Potential of Chlorambucil-Platinum(IV) Prodrugs against Cisplatin-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Off-target effects of chlorambucil chloroethyl ester

An In-Depth Technical Guide to the Off-Target Effects of Chlorambucil's Chloroethyl Moiety

Authored by: Gemini, Senior Application Scientist

Abstract

Chlorambucil, a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of hematological malignancies for decades.[1] Its therapeutic efficacy is derived from its ability to form covalent adducts with DNA, leading to cell cycle arrest and apoptosis.[2] However, the inherent reactivity of its bis(2-chloroethyl)amino group, the chemical warhead responsible for alkylation, is not entirely specific to DNA. This electrophilic moiety can react with a multitude of nucleophilic biomolecules within the cell, including proteins. These unintended interactions, or "off-target effects," are critical determinants of the drug's overall pharmacological profile, contributing to both its toxicity and potentially undiscovered therapeutic actions. This guide provides a comprehensive technical overview of the off-target landscape of chlorambucil's reactive chloroethyl group, focusing on the underlying mechanisms, methodologies for their identification, and the implications for drug development.

The Duality of Reactivity: On-Target Efficacy vs. Off-Target Liability

Chlorambucil is a classic covalent drug. Its primary, intended mechanism involves the alkylation of DNA, particularly at the N7 position of guanine residues.[3] This action cross-links DNA strands, physically preventing DNA replication and transcription, which disproportionately affects rapidly dividing cancer cells and induces apoptosis.[4][5]

However, the very electrophilicity that makes chlorambucil an effective DNA alkylator also makes it susceptible to reaction with other cellular nucleophiles. The chloroethyl groups can form a highly reactive aziridinium ion intermediate, which is then attacked by nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This covalent and often irreversible modification of proteins can alter their structure, function, and interactions, leading to a cascade of downstream cellular consequences. Understanding these off-target protein modifications is paramount for explaining the full spectrum of chlorambucil's clinical effects, including common side effects like myelosuppression and the risk of secondary malignancies.[1][5]

On-Target DNA Alkylation Pathway

The intended therapeutic pathway begins with the intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium ion. This electrophile is then attacked by a nucleophilic site on a DNA base, forming a mono-adduct. A second, similar reaction involving the other chloroethyl arm can then occur, resulting in an inter- or intra-strand DNA cross-link, which is the primary cytotoxic lesion.

Off-Target Protein Alkylation

Concurrently with DNA alkylation, the reactive aziridinium intermediate can be intercepted by nucleophilic amino acid residues (e.g., Cys, His, Lys) on cellular proteins. This results in covalent modification, which can lead to gain-of-function, loss-of-function, or altered protein stability, contributing to the drug's side effect profile. A notable example of a protein interaction is the detoxification of chlorambucil by glutathione transferases, which conjugate the drug to glutathione, rendering it less reactive.[2]

Methodologies for Off-Target Deconvolution

Identifying the full spectrum of protein targets for a covalent drug like chlorambucil requires specialized techniques that go beyond simple binding assays. Chemical proteomics has emerged as a powerful tool for the unbiased, proteome-wide identification of drug-protein interactions in a native biological context.[6]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[7] For identifying targets of chlorambucil, a competitive ABPP approach is highly effective. This involves designing a probe that mimics the reactive chloroethyl moiety but also contains a reporter tag (e.g., biotin or a fluorophore).